N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2.ClH/c1-2-29-12-11-17-20(13-29)35-24(22(17)23-27-18-9-5-6-10-19(18)34-23)28-21(31)14-30-25(32)15-7-3-4-8-16(15)26(30)33;/h3-10H,2,11-14H2,1H3,(H,28,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWKFQZJUCDMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a target in cancer therapy.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the coupling of various precursors. The key structural features include a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework, which are crucial for its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzo[d]thiazole | Aromatic heterocycle contributing to activity |
| Tetrahydrothieno[2,3-c]pyridine | Core structure enhancing biological interactions |
| Isoindolin-2-yl | Dioxo group potentially involved in enzyme interactions |
Inhibition of APE1
Research indicates that compounds similar to this compound exhibit significant inhibition of APE1. This enzyme plays a critical role in DNA repair processes and is implicated in the response to DNA-damaging agents.
- Potency : The compound demonstrates low micromolar activity against APE1 in vitro.
- Mechanism : It is suggested that the compound acts by stabilizing the enzyme's inactive form or preventing substrate access.
Cytotoxicity Enhancement
The compound has been shown to enhance the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), which are commonly used in cancer therapies. This potentiation occurs through the accumulation of apurinic sites in DNA following treatment with these agents.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties significantly affect biological activity.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on benzo[d]thiazole | Essential for APE1 interaction |
| Variations in tetrahydrothieno structure | Altered potency and selectivity |
| Dioxoisoindolin group | Critical for maintaining biological activity |
Case Studies
A notable study evaluated the efficacy of this compound in HeLa cell lines. The results indicated that co-administration with MMS led to increased cell death compared to MMS alone. The study also highlighted the compound's favorable pharmacokinetic profile, showing good plasma and brain exposure after intraperitoneal administration in murine models.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine and an isoindolin scaffold. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of benzo[d]thiazole derivatives with various acylating agents has been reported to yield similar compounds with promising biological activities .
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. In particular, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride have shown efficacy against various bacterial strains including Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies involving molecular docking simulations suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant in the context of cancer therapy due to its role in inflammation and tumor progression . Additionally, related thienopyridine derivatives have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms .
Anti-inflammatory Effects
In silico studies have indicated that the compound may possess anti-inflammatory properties by modulating pathways associated with inflammation. The structural features of the compound contribute to its interaction with biological targets involved in inflammatory responses .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of similar compounds derived from benzo[d]thiazole:
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction path search methods improve efficiency?
The synthesis of complex heterocyclic compounds like this requires precise control over reaction intermediates and stereochemistry. Traditional trial-and-error approaches are time-consuming. Modern strategies, such as quantum chemical calculations and reaction path search algorithms, can predict viable pathways and optimize conditions (e.g., solvent, catalyst, temperature) before experimental validation. For example, ICReDD’s integrated computational-experimental workflows reduce synthesis time by narrowing down optimal conditions using feedback loops between simulations and lab data .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological steps include:
- Chromatography : HPLC or UPLC with UV/Vis or MS detection to assess purity.
- Spectroscopy : H/C NMR to confirm functional groups and stereochemistry; FT-IR for bond vibration analysis.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.
- Elemental Analysis : Combustion analysis to verify stoichiometry. Cross-referencing these methods ensures robust validation .
Q. What experimental protocols are recommended for evaluating its biological activity?
- In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays.
- Cell-based studies : Measure cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation).
- Dose-response curves : Use Hill equation modeling to calculate IC values. Include negative controls (e.g., DMSO vehicle) and validate results across ≥3 biological replicates .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Waste Disposal : Segregate halogenated organic waste. Compliance with institutional Chemical Hygiene Plans (e.g., 100% safety exam scores for lab access) is mandatory .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound?
Advanced approaches include:
- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP).
- Dynamic Kinetic Resolution (DKR) : Combine chiral ligands with racemization agents to enhance enantiomeric excess (ee).
- Computational Screening : DFT calculations to predict catalyst-substrate interactions and transition states. Monitor ee via chiral HPLC or polarimetry .
Q. How to resolve contradictions in biological activity data across different assays?
Contradictions may arise from assay-specific interference (e.g., compound fluorescence in FRET assays) or off-target effects. Mitigation strategies:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Proteome-wide Profiling : Use affinity pulldowns with quantitative MS to identify unintended targets.
- Statistical Design : Apply factorial experimental designs to isolate confounding variables (e.g., pH, ionic strength) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (HO), and photolytic (UV light) conditions.
- Plasma Stability : Incubate with human/animal plasma and quantify remaining compound via LC-MS.
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor degradation products .
Q. How can AI-driven simulations enhance understanding of its mechanism of action?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics using software like GROMACS or AMBER.
- QSAR Modeling : Train machine learning models on bioactivity data to predict structural modifications for improved potency.
- Network Pharmacology : Map compound-target-disease interactions via databases like STITCH or ChEMBL. Integrate results with experimental validation loops .
Methodological Resources
- Experimental Design : Use statistical tools (e.g., Design-Expert®) for response surface methodology (RSM) to optimize reaction yields .
- Data Analysis : Employ cheminformatics platforms (e.g., KNIME, Schrödinger) for multivariate analysis of structure-activity relationships .
- Safety Training : Complete courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design for advanced lab protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
